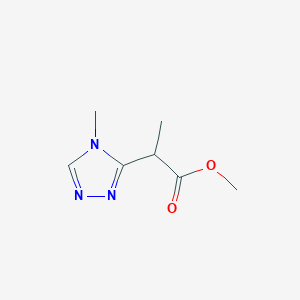![molecular formula C11H14N2 B13063478 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is performed on a gram scale and provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which simultaneously forms both rings in a single reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests it could be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: Used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Can involve halogenating agents like bromine or chlorine under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with various molecular targets. For instance, it acts as a reuptake inhibitor by binding to the transporters of neurotransmitters like serotonin, noradrenaline, and dopamine, thereby increasing their levels in the synaptic cleft . This action can modulate mood and cognitive functions, making it a potential candidate for treating neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-azabicyclo[3.1.0]hexane: Another derivative with similar structural features but different biological activities.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A structurally related compound with distinct chemical properties.
Uniqueness
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a reuptake inhibitor of multiple neurotransmitters sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-phenyl-3-azabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C11H14N2/c12-11-9-6-13(7-10(9)11)8-4-2-1-3-5-8/h1-5,9-11H,6-7,12H2 |
Clé InChI |
WEFGOMSEHXLKAZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2N)CN1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
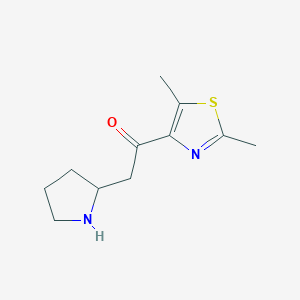

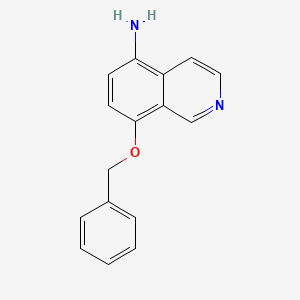
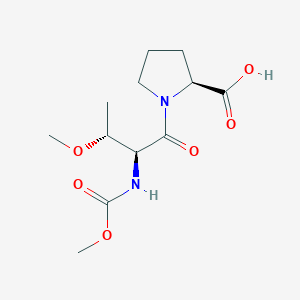
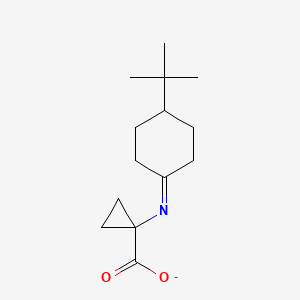
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)


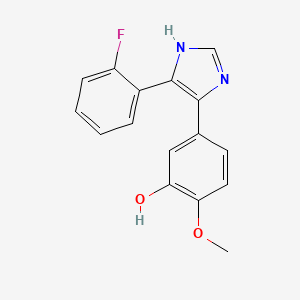
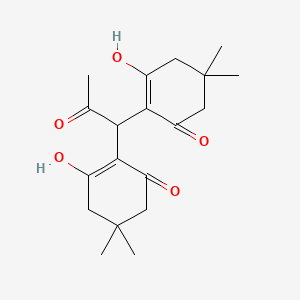
![tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13063463.png)
